Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide typically involves the reaction of 4-nitro-2-pyridinecarboxylic acid with acetamide under specific conditions. The reaction may require the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide depends on its specific interactions with molecular targets. The nitro group and the pyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Acetamide,N-(4-nitro-phenyl)-,oxide: Similar structure but with a phenyl ring instead of a pyridine ring.
Acetamide,N-(4-nitro-pyridin-3-YL)-,oxide: Similar structure but with the nitro group on the 3-position of the pyridine ring.
Acetamide,N-(4-nitro-pyridin-4-YL)-,oxide: Similar structure but with the nitro group on the 4-position of the pyridine ring.
Uniqueness
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide is unique due to the specific positioning of the nitro group on the 2-position of the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H7N3O4 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-acetyl-4-nitropyridin-2-amine oxide |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9(12)7-4-6(10(13)14)2-3-8-7/h2-4,9H,1H3 |
InChI Key |
IJDOQRBAHQHRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[NH+](C1=NC=CC(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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